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molecular formula C10H21NO2 B8748163 2-Morpholinol, 4-(1,1-dimethylethyl)-2,6-dimethyl- CAS No. 109605-04-1

2-Morpholinol, 4-(1,1-dimethylethyl)-2,6-dimethyl-

Cat. No. B8748163
M. Wt: 187.28 g/mol
InChI Key: ILRIRLQRGHTKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670557

Procedure details

A 300-ml stirred autoclave with pyrex liner was charged with a mixture of t-butylamine (14.6 g, 0.2 mol), propylene oxide (34.8 g, 0.6 mol), tributylphosphine (1.6 ml), ruthenium(III) trichloride hydrate (0.520 g) and 1,4-dioxane (20 ml). The reactor was sealed and purged of air. The reaction was heated to 180° C. and held for five hours. During the process, the pressure went up to 250 psi. The reaction was allowed to cool to room temperature. The solvent was removed at reduced pressure. The products were distilled to obtain a 52% yield of 4-tert-butyl-2,6-dimethyl-2-hydroxymorpholine and a 12% yield of N-tert-butyl-bis-(2-hydroxypropyl)amine. There is only a small amount of 4-tert-butyl-2,6-dimethylmorpholine (<1%) found in this reaction.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[CH2:6]1[O:9][CH:7]1[CH3:8].C(P(C[CH2:20][CH2:21][CH3:22])CCCC)CCC.[O:23]1CCOCC1>O.[Ru](Cl)(Cl)Cl>[C:1]([N:5]1[CH2:6][CH:7]([CH3:8])[O:9][C:21]([CH3:20])([OH:23])[CH2:22]1)([CH3:4])([CH3:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
34.8 g
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.52 g
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
A 300-ml stirred autoclave with pyrex liner
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was sealed
CUSTOM
Type
CUSTOM
Details
purged of air
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The products were distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)N1CC(OC(C1)C)(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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